![molecular formula C20H22N2O4S B11403512 2-Methylpropyl 4-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11403512.png)
2-Methylpropyl 4-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
2-METHYLPROPYL 4-METHYL-2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzofuran ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 4-METHYL-2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. One common approach includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation and Esterification: The final steps involve the amidation of the benzofuran derivative with an appropriate amine, followed by esterification to introduce the 2-methylpropyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 4-METHYL-2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-METHYLPROPYL 4-METHYL-2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-METHYLPROPYL 4-METHYL-2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE: shares structural similarities with other benzofuran and thiazole derivatives.
Uniqueness
The uniqueness of 2-METHYLPROPYL 4-METHYL-2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H22N2O4S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-methylpropyl 4-methyl-2-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H22N2O4S/c1-11(2)9-26-19(24)18-13(4)21-20(27-18)22-17(23)8-14-10-25-16-7-12(3)5-6-15(14)16/h5-7,10-11H,8-9H2,1-4H3,(H,21,22,23) |
InChI Key |
ZNZXCRDVOWYIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C |
Origin of Product |
United States |
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